molecular formula C24H21N3O3S2 B2959423 4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile CAS No. 690961-87-6

4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No. B2959423
CAS RN: 690961-87-6
M. Wt: 463.57
InChI Key: DUZKGEHTWDHGMT-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H21N3O3S2 and its molecular weight is 463.57. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

This compound is part of a broader family of pyridine and fused pyridine derivatives that are synthesized for various applications in chemical and biological research. A study by Flefel et al. (2018) describes the synthesis of novel pyridine derivatives starting from a related base compound, which upon treatment with different reagents, yields a series of derivatives. These derivatives were subjected to in silico molecular docking screenings towards a target protein, revealing moderate to good binding energies. This indicates their potential utility in designing compounds with specific biological activities. The synthesized compounds exhibited antimicrobial and antioxidant activities, suggesting their application in medicinal chemistry and drug discovery processes (Flefel, E. M., El-Sofany, W., El-Shahat, M., Naqvi, Arshi, & Assirey, E., 2018).

Electrocatalytic Applications

Another area of research involves the electrochemical reduction of CO2, where derivatives of pyridine-oxazoline have been synthesized and characterized for their ability to catalyze CO2 reduction. This research by Nganga et al. (2017) focuses on a series of rhenium tricarbonyl complexes coordinated by asymmetric diimine ligands containing a pyridine moiety bound to an oxazoline ring. These complexes displayed varying degrees of electrocatalytic activity for CO2 reduction in different solvents, contributing to the development of efficient CO2 conversion technologies (Nganga, J., Samanamu, C. R., Tanski, J., Pacheco, C., Saucedo, C., Batista, V., Grice, K., Ertem, M. Z., & Angeles‐Boza, A., 2017).

Antimicrobial and Anticancer Activities

Elewa et al. (2021) conducted research on 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile, synthesizing it through a reaction involving benzaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. This compound served as a precursor for the synthesis of various derivatives, which were then tested for their antibacterial and antitumor activities. This study exemplifies the process of discovering new molecules with potential therapeutic applications through the modification of pyridine carbonitrile derivatives (Elewa, S. I., Abdelhamid, A., Hamed, A., & Mansour, E., 2021).

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-14-19(15(2)30-27-14)13-32-24-18(12-25)17(11-20(26-24)23-6-5-9-31-23)16-7-8-21(28-3)22(10-16)29-4/h5-11H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZKGEHTWDHGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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